5,6-Dimethylquinolin-8-ol

Description

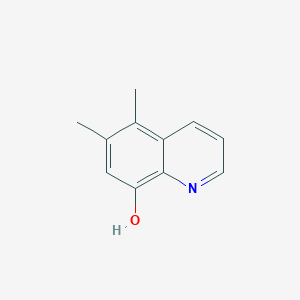

5,6-Dimethylquinolin-8-ol (CAS No. 1378260-18-4) is a quinoline derivative with molecular formula C₁₁H₁₁NO and molecular weight 173.21 g/mol . Its structure features methyl substituents at positions 5 and 6 of the quinoline ring and a hydroxyl group at position 6. This compound is synthesized with a purity of 97%, making it suitable for research in coordination chemistry, material science, and pharmaceutical applications. The methyl groups enhance lipophilicity and may influence solubility in organic solvents, while the hydroxyl group enables hydrogen bonding and metal coordination .

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,6-dimethylquinolin-8-ol |

InChI |

InChI=1S/C11H11NO/c1-7-6-10(13)11-9(8(7)2)4-3-5-12-11/h3-6,13H,1-2H3 |

InChI Key |

QXDDLHPVGCURPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylquinolin-8-ol typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminoacetophenone with acetaldehyde in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylquinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5,6-Dimethylquinolin-8-ol is utilized as a ligand in coordination chemistry. It forms complexes with various metal ions, which are instrumental in catalysis and material science applications. These complexes are studied for their potential in enhancing reaction rates and selectivity in synthetic processes.

Biological Research

This compound has been investigated for its antimicrobial and antiviral properties. Studies indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a new antimicrobial agent. Additionally, its antiviral properties suggest applications in developing treatments for viral infections .

Medicinal Chemistry

The therapeutic potential of this compound is significant, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide avenues for treating inflammatory diseases.

- Neuroprotective Properties : Investigations into its neuroprotective effects are ongoing, with preliminary results indicating potential benefits in neurodegenerative disease models.

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments due to its stability and reactivity. Its properties make it suitable for various chemical processes in the manufacturing sector.

Anticancer Study

A recent study focused on the synthesis of hydrazone derivatives from this compound demonstrated significant toxicity towards cancer cells while sparing normal cells. This suggests that structural modifications can lead to compounds with enhanced anticancer properties .

Antibacterial Evaluation

Another investigation assessed the antibacterial properties of quinoline derivatives against resistant bacterial strains. Results indicated that certain derivatives exhibited improved activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,6-Dimethylquinolin-8-ol involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl group at the 8 position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methyl groups at the 5 and 6 positions can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 5,6-Dimethylquinolin-8-ol and analogous compounds:

Physical and Chemical Properties

- Solubility and Lipophilicity: The methyl groups in this compound likely improve solubility in non-polar solvents compared to halogenated derivatives. For instance, 5,7-Dichloroquinolin-8-ol (log S ≈ -3.5) is less soluble than 5-Methylquinolin-8-ol (log S ≈ -2.8) due to halogen electronegativity .

- Hydrogen Bonding: this compound forms hydrogen bonds via its hydroxyl group, similar to 5,7-Dichloroquinolin-8-ol, which creates dimers via O–H···N interactions . Brominated derivatives exhibit additional halogen-halogen interactions (Br···Br), enhancing crystal packing .

Biological Activity

5,6-Dimethylquinolin-8-ol (DMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with two methyl groups at the 5 and 6 positions and a hydroxyl group at the 8 position. The presence of these functional groups enhances its lipophilicity and biological interactions.

Table 1: Structural Characteristics of this compound

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Methyl | Increases lipophilicity |

| 6 | Methyl | Modulates steric hindrance |

| 8 | Hydroxyl | Facilitates hydrogen bonding |

The biological activity of DMQ is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group at the 8 position can form hydrogen bonds with biological molecules, enhancing binding affinity. Additionally, the methyl groups influence its membrane permeability and distribution within biological systems.

Antimicrobial Activity

DMQ has demonstrated notable antimicrobial properties. It exhibits activity against a range of bacterial and viral strains. For instance, studies have shown that DMQ can inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of DMQ

| Pathogen | Zone of Inhibition (mm) | Control (Ofloxacin) (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Klebsiella pneumoniae | 10 | 19 |

Anticancer Properties

Research indicates that DMQ possesses anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: Anticancer Activity

In a study involving breast cancer cell lines, DMQ treatment resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The compound was found to activate caspase pathways, leading to programmed cell death .

Neuroprotective Effects

DMQ also exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to chelate metal ions suggests potential applications in conditions like Alzheimer's disease. Studies indicate that DMQ can reduce oxidative stress and inflammation in neuronal cells .

Comparison with Related Compounds

Comparative studies highlight the unique advantages of DMQ over similar compounds such as 2-Methylquinolin-8-ol and 5,7-Dimethylquinolin-8-ol . The specific arrangement of methyl groups in DMQ enhances its biological activity compared to these derivatives.

Table 3: Comparative Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 2-Methylquinolin-8-ol | Moderate | Low | Low |

| 5,7-Dimethylquinolin-8-ol | Low | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Dimethylquinolin-8-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of quinolin-8-ol precursors. For example, 2-isopropyl-8-quinolinol derivatives are synthesized via methylation with dimethyl sulfate, followed by low-temperature alkylation using isopropyl lithium, and subsequent demethylation . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement. Bromination steps, as seen in 5,7-dibromo derivatives, require controlled addition of halogens (e.g., Br₂ in MeOH) and quenching with Na₂SO₃ to prevent over-halogenation .

Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure of this compound?

- Methodology :

- NMR : Analyze chemical shifts for methyl groups (δ ~2.5 ppm for CH₃ in aromatic systems) and hydroxyl protons (δ ~8–12 ppm, broad singlet). Coupling patterns in ¹H NMR help distinguish substituent positions .

- X-ray crystallography : Resolve planar molecular geometry (RMS deviation <0.04 Å for non-H atoms) and hydrogen-bonding motifs (e.g., O–H⋯N interactions at ~2.7 Å, θ ~157°) . Recrystallization from ethanol or MeOH yields diffraction-quality crystals .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use PPE (gloves, masks, protective eyewear) to avoid skin/eye contact. Store waste separately and dispose via certified hazardous waste services. Halogenated derivatives (e.g., 5,7-dichloro analogs) require additional ventilation due to volatile byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups in this compound influence its coordination chemistry with transition metals?

- Methodology : Methyl groups introduce steric hindrance, reducing ligand flexibility but enhancing electron-donating capacity. Compare complex stability constants (log K) with non-methylated analogs using UV-Vis titration. For example, phosphorus-containing derivatives form stable metal complexes (e.g., Cu²⁺, Fe³⁺) with distinct λmax shifts in electronic spectra . X-ray studies of metal complexes reveal distorted geometries due to methyl substituents .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare with experimental data?

- Methodology : Perform DFT (e.g., B3LYP/6-311G**) or HF calculations to predict HOMO-LUMO gaps, charge distribution, and dipole moments. Compare with experimental UV-Vis and IR spectra. For 5-EMQO derivatives, RMS deviations <0.05 Å between computed and X-ray structures validate computational models . Address discrepancies (e.g., solvent effects) by incorporating PCM (Polarizable Continuum Model) in simulations .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

- Methodology : Analyze dimer formation via O–H⋯N interactions (distance ~2.7 Å, angle ~157°) . For halogenated analogs, Br⋯Br interactions (3.6 Å, θ ~143°) dominate packing, overriding π-stacking . Use Hirshfeld surface analysis to quantify intermolecular contacts and resolve conflicting reports on dominant interactions .

Q. What strategies mitigate oxidation sensitivity during the synthesis of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.